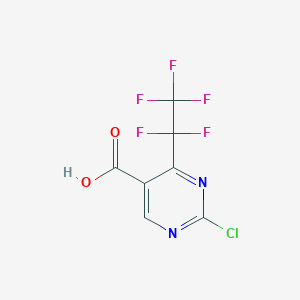

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid

CAS No.: 954226-17-6

Cat. No.: VC16694412

Molecular Formula: C7H2ClF5N2O2

Molecular Weight: 276.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954226-17-6 |

|---|---|

| Molecular Formula | C7H2ClF5N2O2 |

| Molecular Weight | 276.55 g/mol |

| IUPAC Name | 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17) |

| Standard InChI Key | NHCAUBCDUKYIDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₇H₂ClF₅N₂O₂, with an IUPAC name of 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid. Its canonical SMILES representation is C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O, reflecting the chloro and pentafluoroethyl substituents at positions 2 and 4 of the pyrimidine ring, respectively, and the carboxylic acid group at position 5.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 954226-17-6 |

| Molecular Weight | 276.55 g/mol |

| Molecular Formula | C₇H₂ClF₅N₂O₂ |

| IUPAC Name | 2-Chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 7 (2x F, 2x O, 3x N) |

Structural Analysis

The pentafluoroethyl group (-C₂F₅) introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyrimidine ring. This property facilitates nucleophilic substitution reactions at the chlorine-bearing position. The carboxylic acid group enables salt formation or esterification, broadening derivatization possibilities for drug discovery .

Synthesis and Manufacturing

Current Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine derivatives are typically synthesized via:

-

Halogenation: Introduction of chlorine at position 2 using POCl₃ or PCl₃ under anhydrous conditions .

-

Cross-Coupling: Nickel- or palladium-catalyzed coupling to attach the pentafluoroethyl group, though nickel catalysts (e.g., NiCl₂) offer cost advantages .

-

Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 5 using KMnO₄ or CrO₃.

Optimization Challenges

Key hurdles include:

-

Fluorine Incorporation: Pentafluoroethyl groups require specialized fluorinating agents like SF₄ or CF₃CF₂I, which are costly and hazardous.

-

Regioselectivity: Ensuring precise substitution at positions 2, 4, and 5 demands strict temperature control (50–110°C) and inert atmospheres .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents like DMF or DMSO. Stability studies indicate decomposition above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions.

Table 2: Stability Profile

| Condition | Stability Outcome |

|---|---|

| Thermal (>150°C) | Decomposition |

| pH < 3 | Decarboxylation |

| UV Light | No significant degradation |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 13.2 (br s, 1H, -COOH).

-

¹³C NMR: δ 162.4 (C=O), 158.1 (C-Cl), 122.5–118.3 (CF₂CF₃).

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with amines or alkoxides, forming derivatives like 2-amino- or 2-alkoxy-pyrimidines. For example, reaction with morpholine in THF yields 2-morpholino-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid.

Carboxylic Acid Derivatives

-

Esterification: Treatment with methanol/H₂SO₄ produces the methyl ester, enhancing lipophilicity (LogP increase from 2.8 to 3.5).

-

Amide Formation: Coupling with ethylenediamine via EDC/HOBt generates amide-linked prodrug candidates .

Comparison with Related Compounds

Table 3: Fluorinated Pyrimidine Derivatives

| Compound | Target Application | LogP | MIC (μg/mL) |

|---|---|---|---|

| 2-Chloro-4-(pentafluoroethyl)-5-carboxylic acid | Enzyme inhibition | 2.8 | N/A |

| 5-Fluorouracil | Anticancer | -0.89 | N/A |

| ML267 | Antibacterial | 3.1 | 4.2 |

Challenges and Future Directions

Synthesis Scalability

Developing cost-effective fluorination methods and optimizing nickel-catalyzed couplings (yields currently ~73% in analogs) are critical for industrial production.

Biological Profiling

Priority studies should include:

-

In vivo pharmacokinetics: Assessing oral bioavailability and metabolic stability.

-

Mechanistic Studies: Identifying molecular targets via chemical proteomics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume